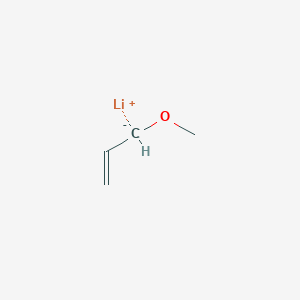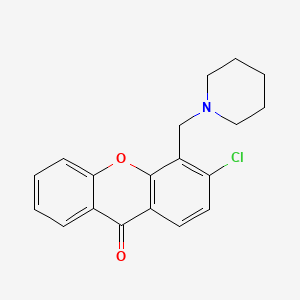
Xanthen-9-one, 3-chloro-4-piperidinomethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Xanthen-9-one, 3-chloro-4-piperidinomethyl- is a synthetic organic compound with the molecular formula C19H18ClNO2. It belongs to the class of xanthones, which are oxygen-containing heterocycles known for their diverse biological activities. This compound is characterized by the presence of a chloro group at the 3-position and a piperidinomethyl group at the 4-position of the xanthen-9-one core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Xanthen-9-one, 3-chloro-4-piperidinomethyl- typically involves the following steps:
Formation of the Xanthen-9-one Core: The classical method involves heating a mixture of polyphenol and different salicylic acids with acetic anhydride as the dehydrating agent.
Introduction of the Chloro Group: Chlorination of the xanthen-9-one core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions.
Attachment of the Piperidinomethyl Group: The final step involves the nucleophilic substitution reaction where the chloro-substituted xanthen-9-one is reacted with piperidine in the presence of a suitable base like potassium carbonate.
Industrial Production Methods
Industrial production of Xanthen-9-one, 3-chloro-4-piperidinomethyl- follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Xanthen-9-one, 3-chloro-4-piperidinomethyl- undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles like amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Xanthen-9-one, 3-chloro-4-piperidinomethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Xanthen-9-one, 3-chloro-4-piperidinomethyl- involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Xanthone: The parent compound with a similar core structure but without the chloro and piperidinomethyl groups.
3-Chloro-4-methylxanthone: A similar compound with a methyl group instead of the piperidinomethyl group.
4-Piperidinomethylxanthone: A similar compound without the chloro group.
Uniqueness
Xanthen-9-one, 3-chloro-4-piperidinomethyl- is unique due to the presence of both the chloro and piperidinomethyl groups, which confer distinct chemical and biological properties .
Propriétés
Numéro CAS |
43159-88-2 |
|---|---|
Formule moléculaire |
C19H18ClNO2 |
Poids moléculaire |
327.8 g/mol |
Nom IUPAC |
3-chloro-4-(piperidin-1-ylmethyl)xanthen-9-one |
InChI |
InChI=1S/C19H18ClNO2/c20-16-9-8-14-18(22)13-6-2-3-7-17(13)23-19(14)15(16)12-21-10-4-1-5-11-21/h2-3,6-9H,1,4-5,10-12H2 |
Clé InChI |
BWNCIPVTKJDFEC-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)CC2=C(C=CC3=C2OC4=CC=CC=C4C3=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


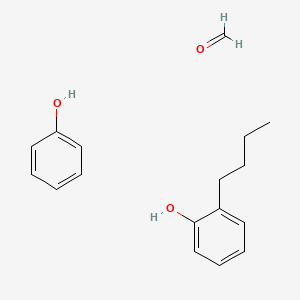
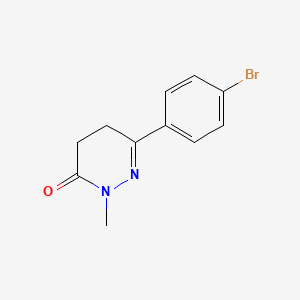
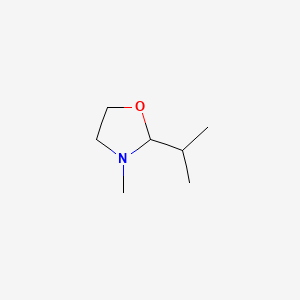
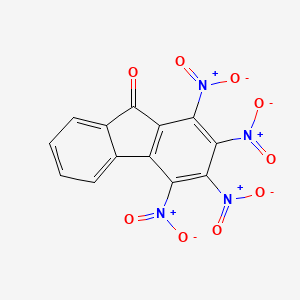

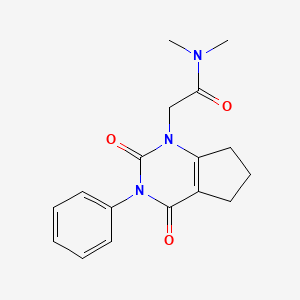
![2,2,6,6-Tetramethyl-1-[(oxiran-2-yl)methyl]piperidin-4-ol](/img/structure/B14655634.png)

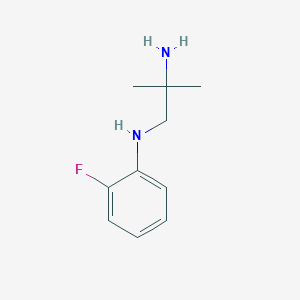

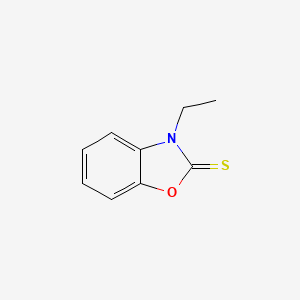
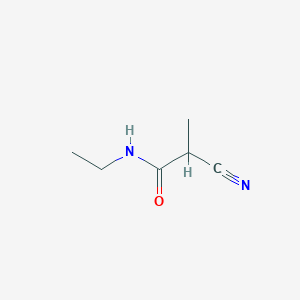
![Cyclopenta[b]thiopyran, 4,5,6,7-tetrahydro-2-phenyl-4-(phenylmethyl)-](/img/structure/B14655664.png)
